molecular formula C15H22N4O B14134687 3-Amino-1-[3-(piperidin-1-yl)propyl]-1H-indazol-5-ol CAS No. 88805-01-0

3-Amino-1-[3-(piperidin-1-yl)propyl]-1H-indazol-5-ol

Cat. No.: B14134687
CAS No.: 88805-01-0
M. Wt: 274.36 g/mol
InChI Key: JXSILBICDBKRJV-UHFFFAOYSA-N
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Description

3-Amino-1-[3-(piperidin-1-yl)propyl]-1H-indazol-5-ol is a complex organic compound that features an indazole core, a piperidine ring, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-[3-(piperidin-1-yl)propyl]-1H-indazol-5-ol typically involves multiple steps, starting with the preparation of the indazole core. One common method involves the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones. The piperidine ring is then introduced through nucleophilic substitution reactions, often using piperidine or its derivatives under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction conditions precisely. The purification process typically involves recrystallization or chromatographic techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-[3-(piperidin-1-yl)propyl]-1H-indazol-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce various amines .

Scientific Research Applications

3-Amino-1-[3-(piperidin-1-yl)propyl]-1H-indazol-5-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-1-[3-(piperidin-1-yl)propyl]-1H-indazol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole core can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The piperidine ring enhances the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-[3-(piperidin-1-yl)propyl]-1H-indazol-5-ol is unique due to its combination of an indazole core and a piperidine ring, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

CAS No.

88805-01-0

Molecular Formula

C15H22N4O

Molecular Weight

274.36 g/mol

IUPAC Name

3-amino-1-(3-piperidin-1-ylpropyl)indazol-5-ol

InChI

InChI=1S/C15H22N4O/c16-15-13-11-12(20)5-6-14(13)19(17-15)10-4-9-18-7-2-1-3-8-18/h5-6,11,20H,1-4,7-10H2,(H2,16,17)

InChI Key

JXSILBICDBKRJV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCCN2C3=C(C=C(C=C3)O)C(=N2)N

Origin of Product

United States

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